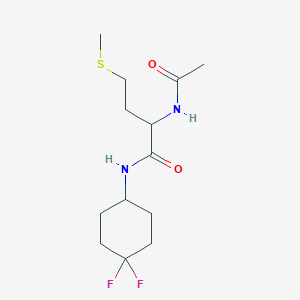

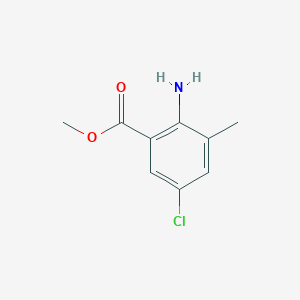

2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide, also known as DFB or Difluorobenzyl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of chloride and bicarbonate transport across epithelial cells. CFTR dysfunction is associated with the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. DFB has been shown to enhance CFTR activity in vitro and in vivo, making it a promising therapeutic candidate for the treatment of CF.

Applications De Recherche Scientifique

Photoreactions of Related Compounds

Studies have explored the photoreactions of similar compounds, like flutamide, which undergoes different photoreactions depending on the solvent, highlighting the importance of solvent effects on the stability and reactivity of such compounds under UV light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Transformation

Research on nucleophilic replacement reactions of sulphonates has shown transformations of 2-amino-2-deoxy-D-glucose into derivatives, demonstrating the versatility of similar chemical structures in synthetic chemistry for producing various derivatives (Hill & Hough, 1968).

Stereoselective Synthesis

Stereoselective synthesis research, involving compounds with similar functional groups, has enabled the creation of cis and trans-fused 3a-aryloctahydroindoles, highlighting the synthetic utility of such compounds in producing complex molecular architectures (Saito, Matsuo, & Ishibashi, 2007).

Heterocycle Formation from Thioureido-acetamides

The use of thioureido-acetamides for the synthesis of various heterocycles demonstrates the potential of related compounds in constructing diverse heterocyclic structures with significant biological and pharmaceutical applications (Schmeyers & Kaupp, 2002).

Comparative Metabolism Studies

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals the metabolic pathways and potential toxicological profiles of related compounds, providing insight into their biological interactions and transformations (Coleman, Linderman, Hodgson, & Rose, 2000).

Propriétés

IUPAC Name |

2-acetamido-N-(4,4-difluorocyclohexyl)-4-methylsulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O2S/c1-9(18)16-11(5-8-20-2)12(19)17-10-3-6-13(14,15)7-4-10/h10-11H,3-8H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUFEWGXFRNIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)

![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2762619.png)

![1-[(2-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B2762623.png)

![3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one](/img/structure/B2762624.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)

![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2762626.png)

![1-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2762628.png)

![(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2762630.png)